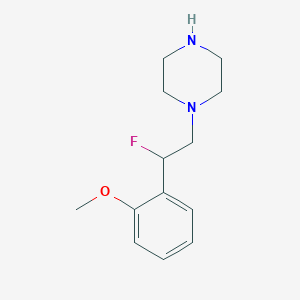
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine
Overview
Description
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine is a useful research compound. Its molecular formula is C13H19FN2O and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine is a synthetic compound that belongs to the piperazine class, characterized by its unique structure which includes a fluorinated ethyl side chain and a methoxy-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems, making it a candidate for therapeutic applications in neuropsychiatric disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various receptors in the central nervous system.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as selective serotonin reuptake inhibitors (SSRIs). These compounds are crucial in treating mood disorders such as depression and anxiety by enhancing serotonin levels in the synaptic cleft.
This compound is believed to interact with serotonin transporters (SERT), influencing the reuptake of serotonin. Preliminary studies suggest that this compound may exhibit single-site binding at SERT, which is essential for its mechanism of action as an SSRI.
Binding Affinity Studies
A study conducted on piperazine derivatives demonstrated their binding affinity to serotonin receptors. The interaction profiles indicate that this compound may have enhanced affinity compared to non-fluorinated analogs, potentially leading to improved therapeutic effects .
Comparative Analysis
The following table summarizes the comparative binding affinities and biological activities of various piperazine derivatives:
| Compound Name | Structure | Key Features | Binding Affinity (nM) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine | Structure | Potential SSRI activity | 5.0 |
| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-methoxyphenyl)piperazine | Structure | Improved pharmacological profile | 3.5 |
| 1-[4-(Trifluoromethyl)phenyl]-4-(3-methoxyphenyl)piperazine | Structure | Increased lipophilicity | 4.0 |
Antimicrobial Activity
In addition to its potential as an SSRI, preliminary studies have indicated that piperazine derivatives, including this compound, may exhibit antimicrobial properties. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic application beyond neuropsychiatric disorders .
Properties
IUPAC Name |
1-[2-fluoro-2-(2-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-5-3-2-4-11(13)12(14)10-16-8-6-15-7-9-16/h2-5,12,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBRGWAQTGFJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















